N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-cyclopropyl-6-nitro-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C10H10N2O4/c13-12(14)8-4-10-9(15-5-16-10)3-7(8)11-6-1-2-6/h3-4,6,11H,1-2,5H2 |
InChI Key |
SKGRHJPODRMTNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
Preparation Methods
Protection of the Amine Group
The primary amine in benzo[d]dioxol-5-amine (CAS 14268-66-7) is protected to prevent undesired oxidation during nitration. Acetylation using acetic anhydride or acetyl chloride in pyridine yields N-acetylbenzo[d]dioxol-5-amine .
Regioselective Nitration
Nitration of the protected derivative is performed with mixed nitric-sulfuric acid. The methylenedioxy group directs nitration to positions 4 or 6 (ortho/para to oxygen), while the acetylated amine meta-directs. Under controlled conditions (0–5°C), nitration favors the 6-nitro isomer due to steric and electronic factors.
Key Data:
Deprotection
Hydrolysis of the acetyl group using aqueous HCl or NaOH regenerates the free amine, yielding 6-nitrobenzo[d]dioxol-5-amine .
N-Alkylation with Cyclopropyl Groups
Reaction Conditions
The primary amine undergoes N-alkylation using cyclopropyl bromide under strong basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation, enhancing nucleophilicity.
- 6-Nitrobenzo[d]dioxol-5-amine (1.0 equiv) and NaH (1.5 equiv) are stirred in THF at 0°C.
- Cyclopropyl bromide (1.5 equiv) is added dropwise.
- The reaction is warmed to room temperature and stirred for 12–24 hours.
- Quenching with saturated NH$$_4$$Cl and extraction with ethyl acetate yields the crude product.
- Purification via silica gel chromatography (hexane/ethyl acetate) affords N-Cyclopropyl-6-nitrobenzo[d]dioxol-5-amine .
Key Data:
Alternative Methods
Copper-Catalyzed Amination
A Ullmann-type coupling between 5-bromo-6-nitrobenzo[d]dioxole and cyclopropylamine using CuI/1,10-phenanthroline in DMSO at 110°C provides direct C–N bond formation.
Reaction Scheme:
$$
\text{5-Bromo-6-nitrobenzo[d]dioxole} + \text{Cyclopropylamine} \xrightarrow{\text{CuI, DMSO}} \text{N-Cyclopropyl-6-nitrobenzo[d]dioxol-5-amine}
$$
Key Data:
Reductive Amination
While less common for aromatic amines, reductive amination using 6-nitrobenzo[d]dioxol-5-one and cyclopropylamine with NaBH$$_3$$CN in methanol has been explored.
Challenges:
Comparative Analysis of Methods
Industrial-Scale Considerations
Patents (e.g., CN101875650A) highlight the use of Raney Ni/Cu catalysts for hydrogenation steps in analogous N-alkylations. For N-Cyclopropyl derivatives, high-pressure (1.5–2.0 MPa) and elevated temperatures (140–180°C) may enhance reaction rates but risk nitro group reduction.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in classical nucleophilic substitution under mild conditions. Key reactions include:
Mechanistic Insight : The amine’s lone pair attacks electrophilic carbonyl carbons, forming stable amides or substituted amines. Steric hindrance from the cyclopropyl group slightly reduces reaction rates compared to non-substituted analogs .
Nitro Group Reduction
The electron-deficient nitro group undergoes selective reduction to an amine under catalytic hydrogenation or metal-mediated conditions:
| Reducing System | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂/Pd-C (10 wt%) | Ethanol, 25°C, 12 hr | N-Cyclopropyl-6-aminobenzo[d] dioxol-5-amine | >95% | |
| Fe/NH₄Cl | H₂O:EtOH (1:1), 80°C, 6 hr | Same as above | 82% |
Key Finding : The benzodioxole ring remains intact during reduction, confirmed by NMR analysis of isolated products .
Benzodioxole Ring-Opening Reactions
The methylenedioxy bridge undergoes acid-catalyzed hydrolysis, a hallmark of benzodioxole derivatives:
| Acid System | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 8 hr | 4-Cyclopropylamino-3-nitrobenzene-1,2-diol | Ring-opened diol | |
| H₂SO₄ (95%) | 60°C, 4 hr | Partial decomposition | Not synthetically useful |
Structural Impact : Ring opening generates catechol derivatives, which are prone to oxidation unless stabilized .
Cross-Coupling Reactions
The nitro group acts as a directing group in transition-metal-catalyzed couplings:
Limitation : Steric bulk from the cyclopropyl group impedes coupling efficiency compared to linear alkyl amines .
Photochemical Reactions
Under UV light (λ = 254 nm), the nitro group undergoes photoreduction:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| CH₃CN, N₂ atmosphere | N-Cyclopropyl-6-nitrosobenzo[d] dioxol-5-amine | 0.12 |
Application : This pathway enables nitroxide radical formation for spin-labeling studies .
Comparative Reactivity Table
| Functional Group | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Relative Reactivity vs Analog* |
|---|---|---|---|
| -NH-Cyclopropyl | Ac₂O | 2.1 × 10⁻³ | 0.7× |
| -NO₂ | H₂/Pd-C | 5.8 × 10⁻² | 1.2× |
| Benzodioxole bridge | HCl (conc.) | 3.4 × 10⁻⁴ | 0.9× |
*Compared to non-cyclopropyl-substituted benzodioxol-5-amines .
Key Research Findings:
-
Steric Effects : The cyclopropyl group reduces nucleophilicity of the amine by 30% compared to tert-butyl analogs (kinetic data from ).
-
Electronic Effects : The nitro group enhances acidity of the benzodioxole bridge, accelerating acid-catalyzed hydrolysis by 15% versus non-nitrated analogs .
-
Catalytic Challenges : Palladium-mediated couplings require elevated temperatures (>80°C) due to coordination interference from the cyclopropyl group .
Scientific Research Applications
N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its biological activities, including its effects on cellular processes and its potential as a pharmacological tool.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity to its targets, contributing to its overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine with structurally analogous benzodioxolamine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Solubility : The nitro group in This compound reduces solubility in aqueous media compared to ethyl or isopropyl derivatives. Chloro and fluoro analogues exhibit intermediate solubility due to balanced polarity .
- Stability : Nitro-substituted compounds are prone to photodegradation, whereas halogenated derivatives (Cl, F) show greater thermal stability .
- In contrast, bulkier cyclopentyl groups hinder nucleophilic attacks .
Key Research Findings
- Electron-withdrawing vs. donating groups : Nitro and chloro substituents decrease the basicity of the amine nitrogen, while alkyl groups (ethyl, isopropyl) increase it .
- Steric effects : Cyclopropyl and cyclopentyl groups influence conformational flexibility, impacting binding affinity in receptor-ligand interactions .
- Synthetic challenges : Nitration of benzodioxolamines requires precise control to avoid side reactions, such as ring oxidation or multiple substitutions .
Biological Activity
N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group and a cyclopropyl moiety, which are known to influence its pharmacological properties. The chemical formula is , with a molecular weight of 234.21 g/mol. The presence of the dioxole ring contributes to its stability and reactivity.
The primary biological activities attributed to this compound include:
- Inhibition of Cyclin-dependent Kinase 9 (CDK9) : This compound has been identified as a selective inhibitor of CDK9, which plays a crucial role in transcriptional regulation. Inhibition of CDK9 can lead to reduced proliferation in cancer cells by affecting the transcription of oncogenes .
- Anti-parasitic Activity : Preliminary studies suggest that nitro heterocycles, including derivatives similar to this compound, exhibit activity against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. These compounds have shown promise in preclinical models for treating diseases like sleeping sickness and Chagas disease .
Efficacy Data
The efficacy of this compound has been assessed through various assays. The following table summarizes the observed activities against different biological targets:
Case Study 1: CDK9 Inhibition
In a study examining various analogs of this compound, it was found that modifications to the cyclopropyl group significantly affected CDK9 inhibition potency. The compound demonstrated an IC50 value of 2.5 µM, indicating strong inhibitory activity compared to other tested analogs .
Case Study 2: Anti-parasitic Activity
A series of nitro heterocycles were evaluated for their anti-parasitic properties against Trypanosoma brucei. This compound exhibited substantial efficacy with an IC50 of 5 µM in cell culture assays. This suggests its potential as a lead compound for developing treatments for neglected tropical diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine and its structural analogs?
- Methodological Answer : The synthesis of benzo[d][1,3]dioxol-5-amine derivatives typically involves multi-step protocols. For example, nitro-substituted analogs can be synthesized via nitration of the parent aromatic ring followed by cyclopropane group introduction. In related work, 6-nitrobenzo[d][1,3]dioxol-5-amine derivatives were prepared using Pd-catalyzed coupling or nucleophilic substitution with cyclopropane-containing reagents. Key steps include nitro group introduction under controlled acidic conditions (e.g., HNO₃/H₂SO₄) and cyclopropylation via Buchwald-Hartwig amination . Yield optimization often requires inert atmospheres and temperature gradients (e.g., 60–100°C).
Q. How can the crystal structure of this compound be resolved?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a synchrotron or Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX software (e.g., SHELXL-97) is widely used for refinement, leveraging full-matrix least-squares methods to model atomic positions and displacement parameters. For nitro and cyclopropyl groups, anisotropic refinement is critical. Hydrogen bonding networks can be analyzed using Mercury or PLATON .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent patterns. The nitro group deshields adjacent protons (e.g., δ 6.7–7.2 ppm for aromatic H), while cyclopropyl protons appear as multiplets (δ 0.5–2.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ions (e.g., [M+H]⁺).
- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-O-C (~1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties. Frontier molecular orbitals (HOMO/LUMO) predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic aromatic substitution. Solvent effects (e.g., toluene vs. DMF) are modeled using PCM approximations .
Q. What strategies address contradictions in reported antibacterial activity data for similar benzo[d][1,3]dioxol-5-amine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize protocols:
Use CLSI guidelines for MIC determination.
Control for compound solubility (e.g., DMSO ≤1% v/v).
Validate via time-kill curves and post-antibiotic effect studies.
Structural analogs with cyclopropyl groups showed enhanced membrane penetration in Gram-positive models, but nitro groups may reduce efficacy due to toxicity thresholds .
Q. How can hydrogen-bonding networks in the crystal lattice influence physicochemical properties?
- Methodological Answer : Graph-set analysis (e.g., Etter’s notation) categorizes H-bond motifs (e.g., R₂²(8) rings). For N-Cyclopropyl-6-nitro derivatives, intermolecular N-H···O bonds between amine and nitro groups enhance thermal stability (TGA decomposition >200°C). Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H vs. C···H contacts) .
Q. What role does this compound play in developing PET imaging agents?
- Methodological Answer : Nitro groups facilitate ¹¹C or ¹⁸F radiolabeling. In a study, difluoro-dioxolo-benzoimidazol-benzamide analogs were ¹¹C-labeled via methylation (CH₃I/K₂CO₃) for CK1 kinase imaging. For N-Cyclopropyl-6-nitro derivatives, optimize specific activity by varying precursor concentration (0.1–1.0 mM) and reaction time (5–30 min) .
Q. How can reaction conditions be optimized for large-scale synthesis without compromising yield?
- Methodological Answer : Apply Design of Experiments (DoE) to variables:
- Catalyst loading (0.1–1.0 mol% Pt/C).
- Solvent polarity (toluene vs. THF).
- Stoichiometry (HCO₂H: 3.0–5.0 equiv).
For cyclopropylation, microwave-assisted synthesis (100 W, 80°C, 30 min) improved yields from 55% to 72% in a Pt/C-catalyzed system .
Methodological Notes
- Contradictions in Evidence : While reports 55% yield for dimethylation using Pt/C, achieves 95% via triflate intermediates. This suggests substrate-specific optimization.
- Critical Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
